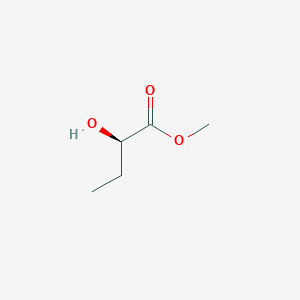

(R)-Methyl 2-hydroxybutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-4(6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMCDMDOHABRHD-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470782 | |

| Record name | methyl (2R)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73349-07-2 | |

| Record name | methyl (2R)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Methyl 2-hydroxylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic data for (R)-Methyl 2-hydroxybutanoate (1H NMR, 13C NMR, IR, MS)

This guide provides an in-depth analysis of the spectroscopic data for (R)-Methyl 2-hydroxybutanoate (CAS: 73349-07-2), a valuable chiral building block in organic synthesis.[1][2] As researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of such molecules are paramount. This document moves beyond a simple presentation of data, offering insights into the principles behind the data acquisition and interpretation, reflecting a methodology grounded in scientific integrity and practical laboratory experience.

The molecular structure of this compound, with a molecular formula of C₅H₁₀O₃ and a molecular weight of 118.13 g/mol , dictates its unique spectroscopic signature.[1][3] Our exploration will cover Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons.

Data Summary

| Proton Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H4 (-CH₃) | ~0.95 | Triplet (t) | 3H | ~7.4 |

| H3 (-CH₂) | ~1.65-1.85 | Multiplet (m) | 2H | - |

| OH | Variable (~2.0-4.0) | Broad Singlet (br s) | 1H | - |

| H2 (>CH-) | ~4.15 | Triplet (t) or Doublet of Doublets (dd) | 1H | ~6.5 |

| H5 (-OCH₃) | ~3.75 | Singlet (s) | 3H | - |

Note: Predicted and literature values are compiled. Precise chemical shifts and coupling constants are dependent on the solvent and concentration.

Interpretation and Field Insights

-

H5 (Methyl Ester): The sharp singlet at ~3.75 ppm integrating to three protons is characteristic of the methyl ester group (-OCH₃). Its singlet nature arises from the absence of adjacent protons.

-

H4 (Ethyl Chain Terminus): The triplet at ~0.95 ppm, integrating to three protons, is assigned to the terminal methyl group of the ethyl chain. It is split into a triplet by the two adjacent methylene protons (H3) according to the n+1 rule.

-

H2 (Chiral Center): The signal for the proton attached to the chiral carbon (C2) appears at ~4.15 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom of the hydroxyl group and the carbonyl group. Its multiplicity can appear as a triplet or a doublet of doublets due to coupling with the H3 methylene protons.

-

H3 (Methylene Group): The two protons on C3 are diastereotopic due to the adjacent chiral center at C2. This means they are chemically non-equivalent and can, in high-resolution spectra, exhibit different chemical shifts and couple with each other (geminal coupling) as well as with H2 and H4. This complexity results in a multiplet signal between ~1.65-1.85 ppm.

-

OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly variable and its signal is often broad.[4] This is due to hydrogen bonding and chemical exchange with trace amounts of water or other protic species in the solvent.[5][6] Its position can be confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR tube results in the disappearance of the OH signal.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; aprotic solvents like CDCl₃ are common, but solvents like DMSO-d₆ can sharpen hydroxyl peaks through hydrogen bonding.[4]

-

Instrument Setup: The experiment is typically performed on a 300-600 MHz NMR spectrometer.

-

Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied. The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Typically, proton-decoupled spectra are acquired, where each unique carbon atom appears as a single line.

Data Summary

| Carbon Label | Chemical Shift (δ) ppm |

| C1 (C=O) | ~175 |

| C2 (>CHOH) | ~70 |

| C5 (-OCH₃) | ~52 |

| C3 (-CH₂) | ~27 |

| C4 (-CH₃) | ~9 |

Note: These are typical chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

Interpretation and Field Insights

-

C1 (Carbonyl Carbon): The ester carbonyl carbon is the most deshielded, appearing far downfield around 175 ppm.

-

C2 (Chiral Center Carbon): The carbon bearing the hydroxyl group (the chiral center) is also significantly deshielded by the oxygen atom, resonating around 70 ppm.

-

C5 (Methyl Ester Carbon): The carbon of the methyl ester group appears at approximately 52 ppm.

-

C3 & C4 (Alkyl Carbons): The two carbons of the ethyl chain are the most shielded, appearing upfield. The methylene carbon (C3) is at ~27 ppm, and the terminal methyl carbon (C4) is at ~9 ppm.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample is often required for ¹³C NMR compared to ¹H NMR (20-50 mg in ~0.6 mL of solvent).

-

Instrument Setup: Performed on the same spectrometer as ¹H NMR.

-

Acquisition: A standard proton-decoupled pulse sequence is used. Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (hundreds to thousands) and a longer relaxation delay (2-5 seconds) are necessary.

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3000 - 2850 | C-H stretch | Alkyl (sp³ C-H) |

| ~1740 (strong) | C=O stretch | Ester (C=O) |

| ~1200 - 1000 | C-O stretch | Ester and Alcohol |

Note: These values represent typical absorption ranges.

Interpretation and Field Insights

The IR spectrum of this compound is dominated by two key features:

-

Broad O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is the definitive signature of the hydroxyl group.[7] The broadening is a result of intermolecular hydrogen bonding.

-

Strong C=O Stretch: A very strong, sharp absorption peak at approximately 1740 cm⁻¹ is characteristic of the carbonyl group in an aliphatic ester.[7] The presence of both of these peaks is strong evidence for the hydroxy-ester structure. The C-H stretching of the alkyl portions and the C-O stretching "fingerprint" region further confirm the overall structure.

Experimental Protocol: IR Acquisition (Thin Film)

-

Sample Preparation: If the sample is a liquid, a thin film method is most convenient. Place one drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Acquisition: Record a background spectrum of the empty beam path. Then, record the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Typically, 16-32 scans are averaged.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for this type of analysis.

Data Summary

| m/z (Mass/Charge) | Proposed Fragment Identity |

| 118 | [M]⁺ (Molecular Ion) |

| 101 | [M - OH]⁺ |

| 89 | [M - C₂H₅]⁺ |

| 59 | [COOCH₃]⁺ |

Note: Based on the molecular structure and common fragmentation pathways for alpha-hydroxy esters. The NIST WebBook shows a mass spectrum for the racemate.[8]

Interpretation and Field Insights

-

Molecular Ion ([M]⁺): The peak corresponding to the intact molecule after losing one electron. For this compound, this would be at m/z = 118.[3][8] This peak may be weak or absent in EI-MS due to the lability of the alcohol.

-

Key Fragmentations: Alpha-hydroxy esters undergo characteristic fragmentations. The most significant cleavage often occurs adjacent to the hydroxyl group.

-

Loss of an ethyl group ([M - C₂H₅]⁺): Cleavage of the C2-C3 bond results in a prominent fragment at m/z = 89.

-

McLafferty Rearrangement: While not always dominant, this is a possibility for esters with longer alkyl chains.

-

Other Fragments: The peak at m/z = 59 is characteristic of the methoxycarbonyl fragment.

-

Caption: Simplified key fragmentation pathways for Methyl 2-hydroxybutanoate in EI-MS.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., ~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound travels through a capillary column (e.g., a nonpolar DB-5 or a polar wax column) and is separated from the solvent and any impurities based on its boiling point and interactions with the stationary phase.

-

Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI), it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Chiral Analysis

It is crucial to understand that the standard spectroscopic techniques discussed above (NMR, IR, MS) do not differentiate between enantiomers. (R)- and (S)-Methyl 2-hydroxybutanoate will produce identical spectra under normal achiral conditions. To confirm the enantiomeric purity or ratio, specialized techniques are required.[9]

-

Chiral Chromatography (HPLC or GC): This is the most common method. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.[9]

-

NMR with Chiral Resolving Agents: Adding a chiral resolving agent or a chiral solvating agent to the NMR sample can induce diastereomeric interactions, causing the signals for the R and S enantiomers to appear at different chemical shifts, allowing for their quantification.[10]

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of spectroscopic methods. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy provides definitive evidence of the key hydroxyl and ester functional groups. Mass spectrometry confirms the molecular weight and offers corroborating structural information through predictable fragmentation patterns. While these methods expertly define the molecular constitution, they must be complemented by chiral-specific analytical techniques to verify the stereochemical integrity of this important chiral molecule.

References

- 1. This compound | 73349-07-2 | FM16092 [biosynth.com]

- 2. keyorganics.net [keyorganics.net]

- 3. This compound | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Butanoic acid, 2-hydroxy-, methyl ester [webbook.nist.gov]

- 9. Chiral analysis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties and Applications of (R)-Methyl 2-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: (R)-Methyl 2-hydroxybutanoate, a chiral ester of significant interest, serves as a versatile and high-value building block in modern organic synthesis. Its specific stereochemistry makes it a crucial precursor in the pharmaceutical industry, particularly for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its applications, equipping researchers and drug development professionals with the technical knowledge required for its effective utilization.

Core Physicochemical and Stereochemical Properties

This compound is a clear, colorless liquid. The defining feature of this molecule is the stereocenter at the C2 position, which dictates its interaction with other chiral molecules and its utility in asymmetric synthesis.

Structural and General Properties

A summary of the key identifying and physical properties is presented in Table 1. This data is essential for safe handling, reaction planning, and analytical method development.

| Property | Value | Reference(s) |

| IUPAC Name | methyl (2R)-2-hydroxybutanoate | [1] |

| CAS Number | 73349-07-2 | [1][2][3] |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| Boiling Point | 159.3 °C (at 760 mmHg) | [2] |

| Density | 1.05 g/cm³ | [2] |

| Flash Point | 54.6 °C | [2] |

| SMILES | CC--INVALID-LINK--OC)O | [1] |

| InChIKey | DDMCDMDOHABRHD-SCSAIBSYSA-N | [1] |

| Storage Conditions | 2°C - 8°C, in a well-sealed container | [2] |

Stereochemistry and Optical Activity

The chirality of this compound is its most critical feature for pharmaceutical applications. The "(R)" designation refers to the right-handed configuration of the substituents around the chiral carbon center according to the Cahn-Ingold-Prelog priority rules.

While extensively used as a chiral synthon, a consistently reported specific rotation value ([α]D) in publicly available literature is elusive. This is not uncommon for small, relatively simple chiral molecules. For laboratory applications, the enantiomeric excess (% ee) is the most critical parameter and is typically determined chromatographically rather than by polarimetry.

Chemical Reactivity and Handling

The chemical behavior of this compound is dictated by its two primary functional groups: the secondary hydroxyl group and the methyl ester.

Reactivity of the Hydroxyl Group

The α-hydroxyl group is a versatile handle for further synthetic transformations:

-

Protection: The hydroxyl group can be protected to prevent unwanted side reactions during subsequent synthetic steps. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), acetals (e.g., MOM, THP), and benzyl ethers. The choice of protecting group depends on the stability required for downstream reactions and the specific conditions needed for its eventual removal.[4][5][6][7]

-

Oxidation: The secondary alcohol can be oxidized to the corresponding α-keto ester, methyl 2-oxobutanoate, using a variety of standard oxidizing agents.

-

Acylation/Esterification: The hydroxyl group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) in the presence of a base to form the corresponding ester. This reaction is fundamental to the derivatization protocols used for chiral GC analysis.

Reactivity of the Ester Group

The methyl ester functionality can undergo several key reactions:

-

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to yield the parent (R)-2-hydroxybutanoic acid. Basic hydrolysis (saponification) is typically high-yielding and proceeds via an irreversible mechanism.

-

Amidation: The ester can be converted directly to an amide by reaction with ammonia or a primary/secondary amine, often requiring elevated temperatures or catalysis.

-

Transesterification: In the presence of another alcohol and an acid or base catalyst, the methyl group can be exchanged to form a different ester.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding 1,2-diol, (R)-butane-1,2-diol.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

-

GHS Hazard Codes: H226, H315, H319, H335[1]

-

Precautions: Handle in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry place, tightly sealed, according to the recommended storage temperatures (2-8°C).[2]

Synthesis and Purification

The enantiomerically pure form of methyl 2-hydroxybutanoate is typically prepared from its corresponding α-hydroxy acid or via multi-step industrial processes.

Laboratory-Scale Synthesis: Fischer Esterification

A straightforward laboratory method for the preparation of this compound is the acid-catalyzed Fischer esterification of (R)-2-hydroxybutanoic acid.

Caption: Patented industrial synthesis route for methyl 2-hydroxybutanoate. [8]

Analytical Methodologies: Ensuring Enantiomeric Purity

Confirming the enantiomeric purity (% ee) of this compound is paramount. This is almost exclusively achieved via chiral chromatography.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating enantiomers. For α-hydroxy esters, this can be done directly on a chiral column or indirectly by forming diastereomers that can be separated on a standard achiral column. The indirect method is often robust and highly reliable.

This protocol involves converting the enantiomers into diastereomers by reacting them with a chiral acylating agent. The resulting diastereomers have different physical properties and can be separated on a standard achiral GC column.

-

Derivatization:

-

Place a small, accurately weighed sample (approx. 1 mg) of this compound into a vial.

-

Add an excess of a chiral acylating agent, such as (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in an anhydrous solvent (e.g., pyridine or dichloromethane).

-

Allow the reaction to proceed to completion at room temperature.

-

-

Sample Preparation: Quench the reaction, extract the diastereomeric esters, and dilute to an appropriate concentration (e.g., ~100 µg/mL) in a suitable solvent like hexane or ethyl acetate.

-

GC Conditions (Typical):

-

Column: Standard achiral column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness). [9] * Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80-100°C, hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 280°C.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

-

Data Analysis: The two diastereomers will elute at different retention times. Calculate the enantiomeric excess using the peak areas (AR and AS): % ee = |(A_R - A_S) / (A_R + A_S)| * 100

Spectroscopic Characterization

¹H NMR Spectroscopy

The expected proton NMR spectrum would show distinct signals for each unique proton environment:

-

-OCH₃ (Methyl Ester): A sharp singlet at ~3.7 ppm.

-

-CH(OH)- (Alpha-proton): A triplet or doublet of doublets at ~4.1-4.2 ppm.

-

-CH₂- (Methylene group): A multiplet at ~1.6-1.8 ppm.

-

-CH₃ (Terminal Methyl): A triplet at ~0.9 ppm.

-

-OH (Hydroxyl Proton): A broad singlet, chemical shift is variable depending on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms:

-

C=O (Ester Carbonyl): ~175 ppm.

-

-CH(OH)- (Alpha-carbon): ~70-72 ppm.

-

-OCH₃ (Ester Methyl Carbon): ~52 ppm.

-

-CH₂- (Methylene Carbon): ~26-28 ppm.

-

-CH₃ (Terminal Methyl Carbon): ~9-11 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present:

-

O-H Stretch (Hydroxyl): A strong, broad peak in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A very strong, sharp peak around 1735-1750 cm⁻¹.

-

C-O Stretch (Ester and Alcohol): Peaks in the fingerprint region, typically between 1000-1300 cm⁻¹.

Applications in Drug Development

The primary value of this compound lies in its role as a chiral precursor for advanced pharmaceutical intermediates. Its specific stereochemistry is transferred to the final drug molecule, which is critical for biological activity.

Precursor to Levetiracetam

This compound is a documented starting material for the synthesis of (S)-2-aminobutanol, a key intermediate for the antiepileptic drug Levetiracetam (Keppra®). [10]The synthesis of Levetiracetam requires the (S)-configuration at the ethyl-bearing stereocenter, which can be derived from the (R)-configuration of the hydroxybutanoate through established chemical transformations. [10][11][12]The chirality of the starting material is essential for producing the single-enantiomer drug, as the (R)-enantiomer of Levetiracetam is inactive. [10]

Caption: Role of this compound in Levetiracetam synthesis.

References

- 1. This compound | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 73349-07-2 | FM16092 [biosynth.com]

- 3. keyorganics.net [keyorganics.net]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 8. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. researchgate.net [researchgate.net]

Biological activity of enantiomers of methyl 2-hydroxybutanoate

An In-depth Technical Guide to the Biological Activity of Methyl 2-Hydroxybutanoate Enantiomers

Authored by a Senior Application Scientist

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even toxic.[1][2][3] This principle, known as stereospecificity, underscores the critical need for the individual characterization of enantiomers in any potential therapeutic agent.[4][5][6]

This technical guide focuses on the enantiomers of methyl 2-hydroxybutanoate, a chiral α-hydroxy ester. While direct comparative studies on the biological activities of its (R)- and (S)-enantiomers are not extensively documented in public literature, this guide serves as a foundational resource for researchers and drug development professionals. We will synthesize established principles of stereopharmacology, provide field-proven experimental protocols adapted from structurally related compounds, and offer a logical framework for investigating and validating the distinct biological profiles of these enantiomers. Our objective is to equip scientists with the necessary tools and rationale to unlock the potential therapeutic value hidden within the specific stereochemistry of methyl 2-hydroxybutanoate.

Physicochemical and Stereochemical Properties

Methyl 2-hydroxybutanoate possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)-methyl 2-hydroxybutanoate and (S)-methyl 2-hydroxybutanoate. While their fundamental chemical formula (C₅H₁₀O₃) and molecular weight are identical, their spatial arrangement dictates their interaction with other chiral molecules, such as biological receptors and enzymes.[7][8][9]

Core Properties

| Property | This compound | (S)-Methyl 2-hydroxybutanoate | Racemic Methyl 2-hydroxybutanoate |

| IUPAC Name | methyl (2R)-2-hydroxybutanoate[8] | methyl (2S)-2-hydroxybutanoate | methyl 2-hydroxybutanoate[7] |

| Molecular Formula | C₅H₁₀O₃[8] | C₅H₁₀O₃[10][11][12] | C₅H₁₀O₃[7] |

| Molecular Weight | 118.13 g/mol [8] | 118.13 g/mol [10][11] | 118.13 g/mol [7] |

| CAS Number | 73349-07-2[8][13] | 73349-08-3[10][12] | 29674-47-3[7] |

| Physical Form | Liquid (predicted/reported)[10] | Clear Liquid[11] | Data not specified |

| Boiling Point | 159.3 °C (predicted) | Data not specified | Data not specified |

Note: Experimental data for individual enantiomers can be sparse; some values are based on computational predictions available in public databases like PubChem.

Hypothesized Biological Relevance and the Prodrug Concept

A critical aspect to consider for methyl 2-hydroxybutanoate is its identity as an ester. In biological systems, esters are frequently susceptible to hydrolysis by ubiquitous esterase enzymes found in plasma, the liver, and other tissues.[14] This enzymatic action would convert methyl 2-hydroxybutanoate into its corresponding carboxylic acid, 2-hydroxybutanoic acid, and methanol.

Therefore, it is a well-founded hypothesis that methyl 2-hydroxybutanoate functions as a prodrug .[14] The ester form, being more lipophilic than the parent acid, may enhance absorption across biological membranes. However, the intrinsic biological activity is likely exerted by the resulting (R)- or (S)-2-hydroxybutanoic acid.[14]

Caption: Prodrug activation of methyl 2-hydroxybutanoate.

Based on structural analogs like beta-hydroxy-beta-methylbutyrate (HMB), the resulting 2-hydroxybutanoic acid enantiomers could potentially interact with metabolic pathways, such as the mTOR signaling pathway, or exhibit anti-inflammatory effects.[15]

Experimental Workflows: A Guide to Investigation

The core of determining the differential biological activity lies in a robust experimental workflow. This begins with the physical separation of the enantiomers, followed by parallel biological assays.

Caption: High-level workflow for investigating enantiomer bioactivity.

Protocol: Chiral Separation by HPLC

Causality: The separation of enantiomers is predicated on creating a transient chiral environment where they exhibit different physicochemical interactions.[16] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard for this purpose.[17][18][19] Polysaccharide-based CSPs are particularly effective for a broad range of compounds, including hydroxy acids and their esters.[16][20] The choice of mobile phase and acidic modifier is critical to achieve baseline separation (Resolution, Rs > 1.5).[16]

Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector is required.[16]

-

Chiral Column: Select an immobilized polysaccharide-based CSP (e.g., amylose or cellulose-based column like Chiralpak®).[20]

-

Mobile Phase: Prepare a mobile phase of n-Hexane / 2-Propanol (90:10, v/v). For acidic compounds, adding 0.1% Trifluoroacetic Acid (TFA) is often necessary to ensure good peak shape.[16][20] Degas the mobile phase thoroughly.

-

-

Sample Preparation:

-

Chromatographic Conditions:

-

Data Analysis and Optimization:

-

Calculate the resolution (Rs) between the two enantiomer peaks. A value > 1.5 indicates successful baseline separation.[16]

-

Troubleshooting: If separation is poor, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%) and/or decrease the flow rate (e.g., to 0.5 mL/min) to improve resolution.[20]

-

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: A fundamental step in characterizing any compound is to determine its effect on cell viability.[21] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. This allows for the determination of a dose-response relationship and the calculation of IC₅₀ values (the concentration at which 50% of cell growth is inhibited).

Methodology:

-

Cell Culture:

-

Seed a relevant cell line (e.g., a human cancer cell line for oncology studies or a normal cell line for general toxicity) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the purified (R)- and (S)-enantiomers in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of each enantiomer. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubate for 48-72 hours.

-

-

MTT Reagent Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curves and determine the IC₅₀ value for each enantiomer.

-

Protocol Framework: In Vitro Metabolic Stability Assay

Causality: Enantiomers can be metabolized at different rates by enzymes, particularly the Cytochrome P450 (CYP) family in the liver.[1][4] An in vitro assay using liver microsomes, which are vesicles containing these enzymes, can reveal enantioselective metabolism. This is crucial for predicting in vivo pharmacokinetics.[1]

Methodology:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine liver microsomes (e.g., from human, rat) and a phosphate buffer.

-

Add the individual (R)- or (S)-enantiomer to the mixture at a final concentration of ~1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiating the Reaction:

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution. The total reaction volume is typically 200 µL.

-

Take an aliquot (e.g., 25 µL) at various time points (e.g., 0, 5, 15, 30, 60 minutes) and transfer it into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using a sensitive analytical method like LC-MS/MS to quantify the remaining concentration of the parent enantiomer at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Compare the half-lives of the (R)- and (S)-enantiomers to determine if there is enantioselective metabolism.

-

Interpreting Stereospecificity: The Three-Point Interaction Model

The differential activity of enantiomers is often explained by the "three-point interaction" model.[19] For a chiral molecule to be distinguished by a chiral receptor, there must be at least three points of interaction between the molecule and the receptor. At least one of these interactions must be stereoselective. If one enantiomer can achieve this three-point fit while its mirror image cannot, a significant difference in biological activity will be observed.

Caption: The three-point interaction model for enantiomer recognition.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the biological activities of the (R)- and (S)-enantiomers of methyl 2-hydroxybutanoate. By employing robust chiral separation techniques and validated in vitro assays, researchers can elucidate the distinct pharmacological and toxicological profiles of each stereoisomer. The principles and protocols outlined herein are designed to be broadly applicable, enabling a thorough and scientifically rigorous evaluation. Future work should focus on identifying specific molecular targets and extending these in vitro findings to in vivo models to fully understand the pharmacokinetic and pharmacodynamic differences. Such studies are not merely an academic exercise; they are a regulatory and scientific necessity for the development of safer and more effective chiral drugs.[2]

References

- 1. Prediction of in vivo enantiomeric compositions by modeling in vitro metabolic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereospecific effects of benzo[d]isothiazolyloxypropanolamine derivatives at beta-adrenoceptors: synthesis, chiral resolution, and biological activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl 2-hydroxybutanoate | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-Methyl-2-hydroxybutanoate | C5H10O3 | CID 9793739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (S)-methyl 2-hydroxybutanoate | CymitQuimica [cymitquimica.com]

- 11. (S)-Methyl-2-hydroxybutanoate | CymitQuimica [cymitquimica.com]

- 12. (S)-Methyl-2-hydroxybutanoate | 73349-08-3 | FM71684 [biosynth.com]

- 13. keyorganics.net [keyorganics.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ymc.co.jp [ymc.co.jp]

- 19. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

(R)-Methyl 2-hydroxybutanoate CAS number and synonyms

An In-Depth Technical Guide to (R)-Methyl 2-hydroxybutanoate for Advanced Research and Pharmaceutical Development

Executive Summary

This compound is a significant chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex, stereospecific active pharmaceutical ingredients (APIs). Its defined stereochemistry at the C2 position makes it an essential precursor for molecules where biological activity is dependent on a specific enantiomer. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, analytical characterization, and applications, with a focus on providing practical, field-proven insights for researchers, chemists, and drug development professionals.

Chemical Identity and Properties

The fundamental characteristics of a chemical entity are critical for its effective use in synthesis and process development. Understanding these properties ensures proper handling, reaction setup, and purification.

Core Identifiers

A compound's identity is unequivocally established through a set of standardized identifiers, crucial for regulatory submissions, procurement, and literature searches.

| Identifier | Value |

| CAS Number | 73349-07-2[1][2][3] |

| IUPAC Name | methyl (2R)-2-hydroxybutanoate[3] |

| Synonyms | This compound[3] |

| Molecular Formula | C₅H₁₀O₃[1][3] |

| InChIKey | DDMCDMDOHABRHD-SCSAIBSYSA-N[3] |

| SMILES | CC--INVALID-LINK--O[1][3] |

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in different environments and are fundamental for designing experimental protocols, including reaction conditions and purification strategies.

| Property | Value | Source |

| Molecular Weight | 118.13 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 159.3 °C | [1][5] |

| Density | 1.05 g/cm³ | [1] |

| Flash Point | 54.6 °C | [1][5] |

| Storage | 2°C - 8°C, in a well-closed container | [1] |

Significance in Asymmetric Synthesis and Drug Development

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This compound serves as a vital chiral pool starting material, providing a pre-defined stereocenter that can be incorporated into a larger target molecule, simplifying the synthetic route and avoiding costly and complex chiral separation or asymmetric synthesis steps later in the process. Its utility is noted as a synthetic intermediate for pharmaceuticals like antiepileptic drugs[6]. Chiral intermediates like this are crucial for creating drugs with the correct spatial orientation for biological activity[7].

Synthesis Methodologies

The production of enantiomerically pure this compound is critical. While several methods exist, biocatalytic approaches are increasingly favored due to their high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.

Overview of Synthetic Strategies

-

Enantioselective Reduction: The most common and efficient method involves the asymmetric reduction of the prochiral ketone, methyl 2-oxobutanoate. This is often achieved using biocatalysts, such as yeast or isolated ketoreductase enzymes, which can provide high enantiomeric excess (e.e.).

-

Kinetic Resolution: This strategy involves the selective reaction of one enantiomer from a racemic mixture of methyl 2-hydroxybutanoate, leaving the desired (R)-enantiomer unreacted. This is typically less efficient as the maximum theoretical yield is 50%.

-

From Chiral Precursors: Synthesis can also begin from an existing chiral molecule, such as (R)-2-hydroxybutyric acid, followed by esterification.

Detailed Protocol: Biocatalytic Synthesis of this compound

This protocol describes a representative method for the asymmetric reduction of methyl 2-oxobutanoate using a recombinant ketoreductase (KRED) enzyme with cofactor regeneration.

Causality Behind Choices:

-

Enzyme: A ketoreductase is chosen for its high stereoselectivity in reducing ketones to chiral alcohols.

-

Cofactor Regeneration: The KRED requires a hydride source, typically NADPH. Using a catalytic amount of NADPH with a regeneration system (e.g., glucose dehydrogenase and glucose) is economically and practically superior to using a stoichiometric amount of the expensive cofactor.

-

Buffer and pH: A buffered aqueous solution at a physiological pH (e.g., pH 7.0) is used to maintain the enzyme's structural integrity and catalytic activity.

Step-by-Step Methodology:

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

-

Reagent Addition: Add the substrate, methyl 2-oxobutanoate, to a final concentration of 50 mM.

-

Cofactor System: Add NADP⁺ (1 mM), D-glucose (100 mM), and glucose dehydrogenase (GDH, ~5 U/mL) for cofactor regeneration.

-

Enzyme Addition: Initiate the reaction by adding the ketoreductase enzyme specific for producing the (R)-enantiomer.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by taking aliquots and analyzing them via GC or HPLC.

-

Workup and Extraction: Once the reaction is complete (typically >99% conversion), quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel chromatography if necessary.

Synthesis Workflow Diagram

Caption: Biocatalytic synthesis workflow for this compound.

Analytical Characterization and Quality Control

Ensuring the chemical and stereochemical purity of this compound is paramount for its application in pharmaceutical synthesis.

Purity Assessment

Standard chromatographic techniques are employed to determine the chemical purity and identify any process-related impurities.

-

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is ideal for assessing the purity of volatile compounds like this ester.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can also be used, particularly for monitoring non-volatile impurities.

Enantiomeric Purity Determination

Determining the enantiomeric excess (e.e.) is the most critical quality control step.

-

Chiral Chromatography (GC or HPLC): This is the gold standard method. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the (R) and (S) enantiomers, leading to their separation and allowing for accurate quantification of each.

Detailed Protocol: Chiral HPLC Analysis

Causality Behind Choices:

-

Stationary Phase: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is highly effective for separating a wide range of enantiomers, including hydroxy esters.

-

Mobile Phase: A non-polar mobile phase (e.g., hexane/isopropanol) is typically used with these columns. The ratio is optimized to achieve good separation (resolution) in a reasonable runtime. Isopropanol acts as the polar modifier, influencing retention time and enantioselectivity.

Step-by-Step Methodology:

-

Column: Chiralcel OD-H or equivalent (amylose-based CSP).

-

Mobile Phase: 95:5 (v/v) n-Hexane / Isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

-

Injection: Inject 10 µL onto the column.

-

Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated using the peak areas of the (R) and (S) enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Quality Control Workflow Diagram

References

- 1. This compound | 73349-07-2 | FM16092 [biosynth.com]

- 2. keyorganics.net [keyorganics.net]

- 3. This compound | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]

- 5. 2-Hydroxybutanoic acid methyl ester | CAS#:29674-47-3 | Chemsrc [chemsrc.com]

- 6. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

Enantioselective synthesis of (R)-Methyl 2-hydroxybutanoate

Key Consideration: The primary drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. However, the co-product (in this case, methyl 2-oxobutanoate) is the starting material for the asymmetric reduction methods, allowing for a potential recycling loop in a well-designed process. This strategy has successfully produced D-2-hydroxybutanoate (the acid form) with 99.1% ee. [11][12]

Comparative Analysis and Conclusion

The choice of synthetic strategy depends heavily on factors such as scale, cost, available equipment, and environmental considerations.

| Methodology | Advantages | Disadvantages |

| Enzymatic Reduction | High enantioselectivity (>99% ee); Mild, safe conditions (aqueous, RT, 1 atm); Environmentally friendly ("Green"); No heavy metal contamination. | Enzyme cost and stability can be a factor; Lower substrate concentrations may be required. |

| Asymmetric Hydrogenation | Excellent enantioselectivity and high yields; High catalyst turnover (low loading); Well-established and scalable. | Requires high-pressure equipment; Uses precious metal catalysts; Requires anhydrous/anaerobic conditions. |

| Kinetic Resolution | Utilizes readily available racemic starting material; Can achieve very high ee for the remaining enantiomer. | Maximum theoretical yield is 50%; Requires separation of the product from the modified enantiomer and unreacted starting material. |

Table 3: Comparison of Synthetic Strategies.

References

- 1. This compound | 73349-07-2 | FM16092 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae IF03319 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ethz.ch [ethz.ch]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. scholars.mssm.edu [scholars.mssm.edu]

- 10. Kinetic resolution of 2-hydroxybutanoate racemic mixtures by NAD-independent L-lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic resolution of 2-hydroxybutanoate racemic mixtures by NAD-independent l-lactate dehydrogenase [agris.fao.org]

The Natural Occurrence of Methyl 2-Hydroxybutanoate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 2-hydroxybutanoate, a chiral ester, contributes to the complex aroma profiles of various natural products. While its presence is documented, a comprehensive understanding of its natural occurrence, biosynthesis, and analytical quantification remains dispersed. This technical guide provides an in-depth exploration of methyl 2-hydroxybutanoate in nature, designed for researchers, scientists, and drug development professionals. We will delve into its known natural sources, propose a detailed biosynthetic pathway based on established enzymatic reactions in plants, and present a robust analytical workflow for its detection and quantification. This guide aims to serve as a foundational resource, fostering further investigation into the biological significance and potential applications of this intriguing molecule.

Introduction

Methyl 2-hydroxybutanoate (C₅H₁₀O₃) is a volatile organic compound characterized by a methyl ester and a hydroxyl group on the second carbon of a butyric acid backbone. Its chirality, with (R) and (S) enantiomers, plays a crucial role in its biological activity and sensory properties. The subtle, fruity aroma associated with this ester has led to its identification in a variety of natural sources, particularly in tropical fruits. For researchers in fields ranging from natural product chemistry to drug development, a thorough understanding of the origin and properties of such chiral molecules is paramount. This guide synthesizes the current knowledge on the natural occurrence of methyl 2-hydroxybutanoate and provides a technical framework for its study.

Natural Occurrence of Methyl 2-Hydroxybutanoate

Methyl 2-hydroxybutanoate has been identified as a natural volatile constituent in several plant species. Its presence is most notably documented in tropical fruits, where it contributes to their characteristic aroma profiles.

Documented Natural Sources

The primary documented natural sources of methyl 2-hydroxybutanoate are:

-

Papaya (Carica papaya) : This tropical fruit is a well-established source of methyl 2-hydroxybutanoate, where it is part of a complex mixture of volatile esters, alcohols, and terpenes that create its unique scent.[1]

-

Mango (Mangifera indica) : Various cultivars of mango have been found to contain methyl 2-hydroxybutanoate, contributing to the fruity and sweet notes of their aroma.[1]

While the presence in these fruits is confirmed, the concentration can vary significantly depending on the cultivar, ripeness, and environmental conditions.

Quantitative Data on Natural Occurrence

Quantitative data for methyl 2-hydroxybutanoate in natural sources is limited in the scientific literature. However, the analysis of volatile compounds in mango and papaya has provided some context for the concentration of various esters.

| Compound | Natural Source | Concentration Range | Reference |

| Methyl 2-hydroxybutanoate | Carica papaya | Data not readily available in searched literature | [1] |

| Methyl 2-hydroxybutanoate | Mangifera indica | Data not readily available in searched literature | [1] |

| Various Volatile Esters | Mangifera indica | 17-123 mg/kg of fresh fruit (total volatiles) | [2] |

Further research is required to establish precise concentration ranges of methyl 2-hydroxybutanoate in these and other potential natural sources.

Proposed Biosynthetic Pathway

The precise biosynthetic pathway of methyl 2-hydroxybutanoate in plants has not been fully elucidated. However, based on known metabolic pathways of amino acids, α-hydroxy acids, and esters in plants, a plausible pathway can be proposed. The synthesis likely involves a multi-step process starting from an amino acid precursor.

Precursor Molecule: L-Isoleucine

The biosynthesis is hypothesized to originate from the branched-chain amino acid L-isoleucine . Plants are capable of synthesizing all twenty proteinogenic amino acids, with the carbon skeletons derived from intermediates of central carbon metabolism.[3]

Enzymatic Steps

The conversion of L-isoleucine to methyl 2-hydroxybutanoate is likely a three-step enzymatic process:

-

Deamination and Oxidation to an α-Keto Acid: The first step involves the deamination of L-isoleucine to form α-keto-β-methylvaleric acid. This reaction is typically catalyzed by a transaminase .

-

Reduction to an α-Hydroxy Acid: The resulting α-keto acid is then reduced to 2-hydroxybutanoic acid . This reduction is likely carried out by an α-keto acid reductase , an enzyme known to be involved in the synthesis of various α-hydroxy acids in plants.

-

Esterification to Methyl 2-hydroxybutanoate: The final step is the esterification of 2-hydroxybutanoic acid with methanol. This reaction can be catalyzed by two potential enzyme classes:

-

Alcohol Acyltransferase (AAT): These enzymes are well-known for their role in the formation of volatile esters in fruits by transferring an acyl group from an acyl-CoA to an alcohol.[4][5][6][7] In this case, butanoyl-CoA would be the acyl donor and methanol the acceptor.

-

S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase: These enzymes catalyze the transfer of a methyl group from SAM to a hydroxyl group.[8][9][10][11] Given that the methyl group is being added to a carboxylic acid, this is a plausible mechanism.

-

The following diagram illustrates the proposed biosynthetic pathway:

Analytical Methodologies for Detection and Quantification

The analysis of volatile compounds like methyl 2-hydroxybutanoate in complex natural matrices requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for this purpose, often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a detailed methodology for the extraction and analysis of methyl 2-hydroxybutanoate from a fruit matrix.

4.1.1. Sample Preparation

-

Homogenize fresh fruit pulp (e.g., papaya or mango) in a blender.

-

Weigh approximately 5 g of the homogenate into a 20 mL headspace vial.

-

Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

-

Add a known concentration of an internal standard (e.g., methyl nonanoate) for quantification.

-

Seal the vial tightly with a PTFE/silicone septum cap.

4.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

-

Equilibrate the sealed vial at 40°C for 15 minutes in a heating block with agitation.

-

Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C.[12]

-

Retract the fiber into the needle after extraction.

4.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Insert the SPME fiber into the GC inlet, heated to 250°C, for 5 minutes for thermal desorption of the analytes. Operate in splitless mode.

-

Gas Chromatograph:

-

Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

4.1.4. Data Analysis

-

Identification: Identify methyl 2-hydroxybutanoate by comparing its mass spectrum and retention index with those of an authentic standard and with spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.

Analytical Workflow Diagram

The following diagram illustrates the complete analytical workflow for the quantification of methyl 2-hydroxybutanoate.

Chirality and Enantiomeric Distribution

Methyl 2-hydroxybutanoate is a chiral molecule, existing as (R)- and (S)-enantiomers. The enantiomeric ratio of chiral compounds in nature is often skewed, with one enantiomer being predominant. This is due to the stereospecificity of the enzymes involved in their biosynthesis.

Chiral gas chromatography, using a chiral stationary phase column, is the preferred method for separating and quantifying the enantiomers of methyl 2-hydroxybutanoate.

Conclusion

Methyl 2-hydroxybutanoate is a naturally occurring chiral ester found in tropical fruits like papaya and mango, where it contributes to their characteristic aroma. While its biosynthetic pathway is not yet fully elucidated, a plausible route involving the deamination and reduction of L-isoleucine followed by esterification is proposed. The analytical quantification of this volatile compound can be reliably achieved using HS-SPME-GC-MS.

For researchers and professionals in drug development, understanding the natural sources, biosynthesis, and chirality of such molecules is crucial. The stereochemistry of a molecule can significantly impact its biological activity and pharmacological properties. This guide provides a comprehensive technical foundation for the study of methyl 2-hydroxybutanoate, encouraging further research into its quantitative distribution in nature, the definitive elucidation of its biosynthetic pathway, and the biological significance of its specific enantiomers. Such knowledge will undoubtedly contribute to the broader fields of natural product chemistry, food science, and the development of novel therapeutics.

References

- 1. Methyl 2-hydroxybutanoate | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Editorial: Amino Acids in Plants: Regulation and Functions in Development and Stress Defense [frontiersin.org]

- 4. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 5. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conserved sequence motifs in plant S-adenosyl-L-methionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conserved sequence motifs in plant S-adenosyl-L-methionine-dependent methyltransferases - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability of (R)-Methyl 2-hydroxybutanoate

Abstract

(R)-Methyl 2-hydroxybutanoate is a valuable chiral building block in the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries. Its chemical and stereochemical integrity under various processing and storage conditions is paramount to ensuring final product quality, efficacy, and safety. This technical guide provides an in-depth examination of the thermal stability of this compound. We will explore the fundamental mechanisms of its degradation, present validated experimental protocols for its assessment, and offer expert insights into the interpretation of analytical data. The methodologies detailed herein are designed to be self-validating, adhering to the highest standards of scientific integrity and providing researchers and drug development professionals with a reliable framework for stability analysis.

Introduction: The Imperative of Thermal Stability in Chiral Molecules

Chiral molecules, such as this compound, are foundational to modern drug development due to their specific interactions with biological targets. The three-dimensional arrangement of atoms is critical to a molecule's function. Thermal stress, a common factor in chemical synthesis, purification, formulation, and storage, can compromise this structure. For this compound, thermal instability can manifest in two primary, detrimental ways:

-

Chemical Degradation: The breakdown of the molecule into impurities. This can reduce the yield of desired products and introduce potentially toxic substances that require extensive purification efforts to remove.

-

Stereochemical Inversion (Racemization): The conversion of the pure (R)-enantiomer into its (S)-enantiomer, resulting in a racemic mixture. Since different enantiomers can have vastly different pharmacological or toxicological profiles, maintaining enantiomeric purity is often a critical quality attribute.

Understanding the thermal stability of this key intermediate is therefore not merely an academic exercise; it is a crucial component of risk management in drug development and manufacturing. This guide is structured to provide a comprehensive workflow for this assessment, grounded in authoritative principles and field-proven experience. The stability testing protocols discussed are aligned with the principles outlined in international guidelines, such as those from the International Council for Harmonisation (ICH), which provide a framework for evaluating how the quality of a substance varies over time under the influence of temperature, humidity, and light.[1][2]

Theoretical Framework: Potential Degradation Pathways

The molecular structure of this compound—an α-hydroxy ester—dictates its potential degradation pathways under thermal stress. As a Senior Application Scientist, it is vital to anticipate these pathways to select the most appropriate analytical techniques.

-

Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, a reaction often catalyzed by acidic or basic impurities. This would yield 2-hydroxybutanoic acid and methanol. While primarily a hydrolytic pathway, it can be accelerated by temperature.

-

Elimination Reactions: A classical pathway for α-hydroxy esters, particularly at elevated temperatures, involves the elimination of water to form an unsaturated ester, in this case, methyl crotonate or methyl isocrotonate.

-

Oxidation: If exposed to an oxidative atmosphere, the secondary alcohol can be oxidized to a ketone, forming methyl 2-oxobutanoate. Further oxidation could lead to chain cleavage and the formation of smaller, volatile byproducts like carbon dioxide.[3]

-

Decarboxylation/Decarbonylation: At higher temperatures, more energetic fragmentation can occur, leading to the loss of the methoxycarbonyl group as CO2 and methanol, or other complex rearrangements.[4]

-

Racemization: The chiral center at the C2 position is susceptible to inversion. This process can be accelerated by heat, particularly in the presence of catalytic amounts of acid or base, which can facilitate the formation of a planar enol intermediate.[5][6][7]

The workflow for investigating these pathways is visualized below.

References

- 1. ICH Official web site : ICH [ich.org]

- 2. database.ich.org [database.ich.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [Aminolysis and racemization of activated esters with the use of high temperatures (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-collection.ethz.ch [research-collection.ethz.ch]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

Solubility of (R)-Methyl 2-hydroxybutanoate in organic solvents

An In-depth Technical Guide to the Solubility of (R)-Methyl 2-hydroxybutanoate in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral ester of significant interest in the pharmaceutical and fine chemical industries, often serving as a key intermediate in the synthesis of complex molecules.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification processes, and formulating products. This guide provides a comprehensive overview of the solubility characteristics of this compound, delving into the theoretical principles governing its dissolution, presenting qualitative solubility profiles, and offering a detailed experimental protocol for precise quantitative determination.

Introduction: The Significance of this compound and its Solubility

This compound (CAS No: 73349-07-2) is a valuable chiral building block in organic synthesis.[1][2] Its utility in the pharmaceutical industry, for instance as a synthetic intermediate for antiepileptic drugs, underscores the need for well-characterized physicochemical properties. Solubility, a fundamental physical property, dictates the choice of solvent for a myriad of applications, including:

-

Reaction Media: Ensuring reactants are in the same phase for efficient chemical transformations.

-

Crystallization and Purification: Selecting appropriate solvent systems for isolation and purification of the compound or its derivatives.

-

Formulation: Developing stable and effective formulations for final products.

-

Extraction Processes: Efficiently separating the compound from reaction mixtures or natural sources.

This guide aims to equip researchers with the foundational knowledge and practical tools to effectively manage and manipulate the solubility of this compound in their daily work.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3] For this compound, a molecule possessing both polar and non-polar characteristics, its interaction with a solvent is a nuanced interplay of several forces.

Molecular Structure and Intermolecular Forces

This compound, with the chemical formula C₅H₁₀O₃, has a molecular weight of 118.13 g/mol .[1][2] Its structure features:

-

A polar hydroxyl (-OH) group , capable of acting as both a hydrogen bond donor and acceptor.

-

A polar ester (-COO-) group , which can act as a hydrogen bond acceptor.

-

A non-polar ethyl (-CH₂CH₃) and methyl (-CH₃) group , contributing to van der Waals interactions.

The presence of these functional groups allows this compound to interact with a range of solvents through:

-

Hydrogen Bonding: The dominant force in polar protic solvents (e.g., alcohols).

-

Dipole-Dipole Interactions: Significant in polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Van der Waals Forces (London Dispersion Forces): The primary interaction in non-polar solvents (e.g., hexane, toluene).

The Role of the Solvent

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the hydroxyl and ester groups of this compound, leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds and participate in dipole-dipole interactions, also resulting in good solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, the non-polar alkyl chain of this compound will interact favorably. However, the energy required to break the hydrogen bonds between the solute molecules may not be fully compensated by the weak van der Waals forces, leading to lower solubility compared to polar solvents.

Effect of Temperature

For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature.[4][5] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the necessary energy to overcome the intermolecular forces in both the solute and the solvent.[4][5]

Qualitative Solubility Profile of this compound

While specific quantitative data for this compound is not extensively published, a qualitative assessment of its solubility can be inferred from its molecular structure and data on analogous compounds like methyl lactate and ethyl lactate, which are reported to be miscible with water and most organic solvents.[6][7] this compound is generally described as being soluble in organic solvents and moderately soluble in water.[8]

| Solvent | Solvent Type | Expected Solubility | Primary Intermolecular Forces |

| Methanol | Polar Protic | High / Miscible | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | Polar Protic | High / Miscible | Hydrogen Bonding, Dipole-Dipole |

| Acetone | Polar Aprotic | High / Miscible | Dipole-Dipole Interactions |

| Ethyl Acetate | Polar Aprotic | High / Miscible | Dipole-Dipole Interactions |

| Toluene | Non-Polar | Moderate | Van der Waals Forces, Dipole-Induced Dipole |

| Hexane | Non-Polar | Low to Moderate | Van der Waals Forces |

| Water | Polar Protic | Moderate | Hydrogen Bonding |

This table is a qualitative prediction based on chemical principles. Experimental verification is required for quantitative applications.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The static gravimetric method is a robust and widely used technique for determining the solubility of a liquid in a liquid at a specific temperature.[9][10]

Principle of the Method

A saturated solution is prepared by allowing a mixture of the solute and solvent to reach equilibrium at a constant temperature. A known mass of the saturated solution is then taken, and the solvent is evaporated, allowing for the determination of the mass of the dissolved solute.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatic water bath or incubator

-

Analytical balance (± 0.0001 g)

-

Glass vials with airtight seals (e.g., screw-cap vials with PTFE liners)

-

Volumetric pipettes and syringes

-

Drying oven or vacuum desiccator

-

Magnetic stirrer and stir bars

Experimental Workflow

Caption: Experimental workflow for the gravimetric determination of solubility.

Detailed Step-by-Step Methodology

-

Preparation:

-

To a series of glass vials, add a known volume of the chosen organic solvent.

-

Add an excess of this compound to each vial to ensure that a saturated solution can be formed. The presence of an undissolved phase of the solute should be visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic water bath or incubator set to the desired experimental temperature (e.g., 298.15 K / 25 °C). Ensure the temperature is controlled to at least ±0.1 °C.

-

Stir the mixtures using a magnetic stirrer for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[11]

-

After the stirring period, turn off the stirrers and allow the vials to rest undisturbed in the thermostatic bath for at least 12-24 hours to allow for complete phase separation.

-

-

Sampling and Analysis:

-

Pre-weigh a clean, dry sample vial on an analytical balance (mass m₁).

-

Carefully withdraw a sample from the clear supernatant (the solvent layer saturated with the solute) using a syringe. To avoid temperature changes that could affect solubility, ensure the syringe is at the same temperature as the solution.

-

Quickly transfer the sample to the pre-weighed vial, seal it, and weigh it again to get the total mass of the saturated solution (mass m₂).

-

Place the sample vial, with the cap loosened or removed, into a drying oven set to a temperature that will evaporate the solvent without degrading the this compound. Alternatively, a vacuum desiccator can be used.

-

Periodically remove the vial, cool it to room temperature in a desiccator, and weigh it. Repeat this process until a constant mass is achieved (mass m₃).[9]

-

-

Calculation of Solubility:

-

Mass of the saturated solution = m₂ - m₁

-

Mass of the solute (this compound) = m₃ - m₁

-

Mass of the solvent = (Mass of the saturated solution) - (Mass of the solute)

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent:

Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) * 100

-

Advanced Topic: Thermodynamic Modeling of Solubility